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Compound of Interest

Compound Name: 3-(5-Cyano-2-fluorophenyl)phenol

CAS No.: 1261995-75-8

Cat. No.: B6370064

Get Quote

Executive Summary
Target Molecule: 3-(5-Cyano-2-fluorophenyl)phenol Chemical Formula: C₁₃H₈FNO Molecular

Weight: 213.21 g/mol Key Structural Features: A biaryl ether scaffold comprising a 3-

hydroxyphenyl ring coupled to a 4-fluoro-3-cyanophenyl moiety.[1] The presence of the

electron-withdrawing cyano and fluoro groups on one ring significantly influences the electronic

properties of the biaryl system, making it a valuable precursor for diverse medicinal chemistry

programs.[1]

This guide details a robust, scalable synthesis route utilizing Suzuki-Miyaura cross-coupling,

optimized for high yield and purity.[1] It addresses specific challenges such as the preservation

of the nitrile group and the prevention of defluorination side reactions.

Retrosynthetic Analysis
The most efficient disconnection for 3-(5-Cyano-2-fluorophenyl)phenol is at the biaryl C–C

bond.[1] This approach leverages the well-established Suzuki-Miyaura coupling, which

tolerates both the phenol (often unprotected or as a boronic acid) and the electron-deficient aryl

halide.[1]
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Strategic Disconnection:

Bond to Break: C1'–C3 biaryl bond.

Fragment A (Nucleophile): 3-Hydroxyphenylboronic acid (CAS 87199-17-5).[1]

Fragment B (Electrophile): 3-Bromo-4-fluorobenzonitrile (CAS 79630-23-2).[1]

Rationale: The choice of 3-Bromo-4-fluorobenzonitrile is critical.[1] Relative to the bromine (the

coupling site), the fluorine atom is at the ortho position (position 2') and the cyano group is at

the meta position (position 5'), perfectly reconstructing the "5-cyano-2-fluorophenyl" moiety.
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Suzuki Disconnection

3-Bromo-4-fluorobenzonitrile
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Click to download full resolution via product page

Figure 1: Retrosynthetic analysis showing the convergent assembly of the biaryl core.

Synthetic Route: Suzuki-Miyaura Coupling[1][2]
This protocol utilizes a palladium-catalyzed cross-coupling reaction.[1] The electron-deficient

nature of the aryl bromide (due to -CN and -F groups) facilitates oxidative addition, making the

reaction generally rapid and high-yielding.[1]

Reagents & Materials
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Component
Chemical
Name

CAS Number Equivalents Role

SM 1
3-Bromo-4-

fluorobenzonitrile
79630-23-2 1.0 eq Electrophile

SM 2

3-

Hydroxyphenylbo

ronic acid

87199-17-5 1.2 eq Nucleophile

Catalyst
Pd(dppf)Cl₂[1]·C

H₂Cl₂
95464-05-4 0.03 eq Catalyst

Base

Potassium

Carbonate

(K₂CO₃)

584-08-7 2.5 eq Base

Solvent
1,4-Dioxane /

Water (4:[1]1)
- 10 vol Solvent System

Experimental Protocol
Step 1: Reaction Setup

Charge: To a clean, dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux

condenser, and nitrogen inlet, add 3-Bromo-4-fluorobenzonitrile (1.0 eq) and 3-

Hydroxyphenylboronic acid (1.2 eq).

Solvent Addition: Add 1,4-Dioxane and degassed water (4:1 ratio).

Base Addition: Add K₂CO₃ (2.5 eq).

Degassing: Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen

(critical to prevent homocoupling and catalyst deactivation).

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

Step 2: Reaction

Heating: Heat the reaction mixture to 90°C under a nitrogen atmosphere.
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Monitoring: Monitor reaction progress by TLC (Hexane/EtOAc 7:3) or HPLC.[2] The limiting

reagent (aryl bromide) should be consumed within 2–4 hours.

Note: The product will be more polar than the starting bromide but less polar than the

boronic acid.

Step 3: Workup

Cooling: Cool the reaction mixture to room temperature.

Acidification: Carefully adjust the pH to ~4–5 using 1M HCl.

Critical: This protonates the phenolate (formed under basic conditions) back to the phenol,

allowing it to be extracted into the organic layer. Do not use strong acid or heat, as this

may hydrolyze the nitrile.

Extraction: Extract the mixture with Ethyl Acetate (3 x volumes).

Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure.

Step 4: Purification

Column Chromatography: Purify the crude residue using silica gel chromatography.[3]

Eluent: Gradient of 0–30% Ethyl Acetate in Hexanes.

Isolation: Collect fractions containing the product, concentrate, and dry under high vacuum to

afford 3-(5-Cyano-2-fluorophenyl)phenol as an off-white solid.[1]

Critical Process Parameters (CPP) & Troubleshooting
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Parameter Risk Mitigation Strategy

Oxygen Levels

Catalyst poisoning;

Homocoupling of boronic acid.

[1]

Thoroughly degas solvents;

maintain positive N₂ pressure.

[1]

pH Control
Nitrile hydrolysis (to

amide/acid) or phenol loss.

Acidify only to pH 4–5 during

workup; avoid prolonged

exposure to strong base at

reflux.

Stoichiometry Incomplete conversion.

Use slight excess (1.2 eq) of

boronic acid to account for

potential protodeboronation.

Temperature
Defluorination (SₙAr side

reaction).

Do not exceed 100°C. The

electron-deficient ring is

susceptible to nucleophilic

attack by hydroxide if

overheated.[1]

Mechanistic Workflow
The following diagram illustrates the catalytic cycle and the key transformation steps,

highlighting the role of the palladium catalyst and base.

Starting Materials:
Ar-Br + Ar-B(OH)2

Oxidative Addition:
Pd(0) inserts into Ar-Br

Heat, N2 Transmetallation:
Base activates Boronic Acid

Transfer to Pd center

Base (K2CO3) Reductive Elimination:
Product Release + Pd(0) Regens

Workup (pH Adjustment):
Phenolate -> Phenol

Complete Final Product:
3-(5-Cyano-2-fluorophenyl)phenol

Purification

Click to download full resolution via product page

Figure 2: Step-by-step reaction workflow from reagents to purified product.

Characterization Data (Expected)
¹H NMR (400 MHz, DMSO-d₆):
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δ 9.60 (s, 1H, -OH).

δ 7.95 (dd, 1H, Ar-H on Ring B, ortho to CN).

δ 7.85 (m, 1H, Ar-H on Ring B).

δ 7.50 (t, 1H, Ar-H on Ring B, F-coupling).[1]

δ 7.30 (t, 1H, Ar-H on Ring A, meta to OH).

δ 6.90–7.05 (m, 3H, Ar-H on Ring A).

¹⁹F NMR:

Single peak around -110 to -120 ppm (typical for aryl fluorides).[1]

MS (ESI):

Calculated [M+H]⁺: 214.21.

Found [M-H]⁻: 212.1 (Phenols often ionize better in negative mode).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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